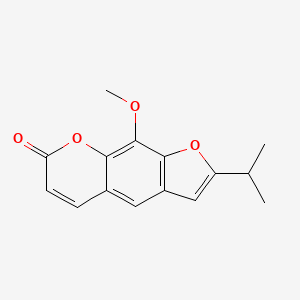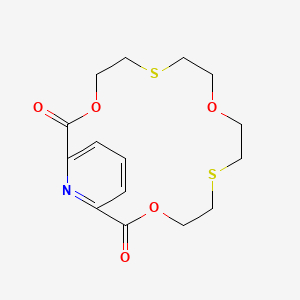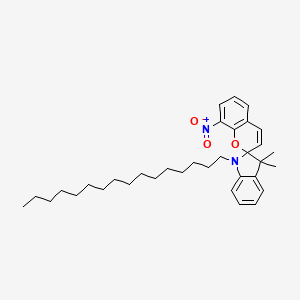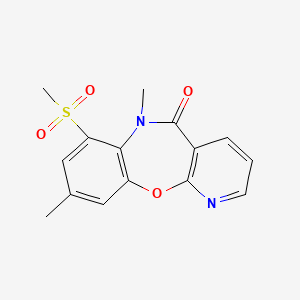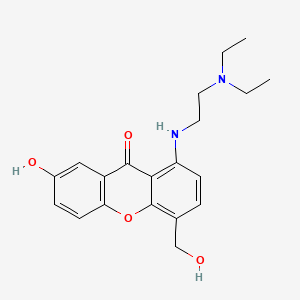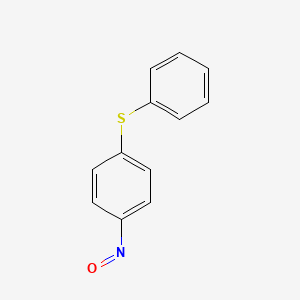
Benzene, 1-nitroso-4-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-nitroso-4-(phenylthio)- is an organic compound with the molecular formula C12H9NOS It is characterized by the presence of a nitroso group (-NO) and a phenylthio group (-SPh) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitroso-4-(phenylthio)- can be achieved through several methods. One common approach involves the reduction of nitro compounds or the oxidation of amino precursors. The direct nitrosation of aromatic compounds is also a viable method. For instance, the reaction of diphenylmercury with nitrosyl bromide (NOBr) can yield nitroso compounds .
Industrial Production Methods: Industrial production of Benzene, 1-nitroso-4-(phenylthio)- typically involves optimized classical synthetic pathways. These methods often include the use of specific reagents and conditions to ensure high yield and purity. Solvent-free solid-state preparative methods combined with purification techniques are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-nitroso-4-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso or phenylthio groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (HCl) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are frequently employed.
Major Products:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Benzene, 1-nitroso-4-(phenylthio)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s nitroso group is involved in cellular signaling processes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitroso-4-(phenylthio)- involves its interaction with molecular targets through its nitroso and phenylthio groups. The nitroso group can participate in redox reactions, influencing cellular signaling pathways. The phenylthio group can interact with various enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Nitrosobenzene (C6H5NO): A prototypical nitroso compound with similar redox properties.
Nitrobenzene (C6H5NO2): An oxidized form of nitrosobenzene with distinct chemical behavior.
Aniline (C6H5NH2): A reduced form of nitrosobenzene, commonly used in the synthesis of dyes and pharmaceuticals.
Uniqueness: Benzene, 1-nitroso-4-(phenylthio)- is unique due to the presence of both nitroso and phenylthio groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its involvement in biological processes make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
83504-80-7 |
|---|---|
Molecular Formula |
C12H9NOS |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
1-nitroso-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H9NOS/c14-13-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9H |
InChI Key |
ZJJZKULIQWNROF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


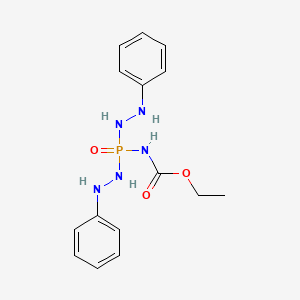
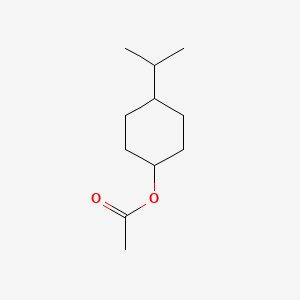

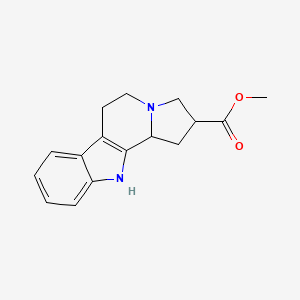
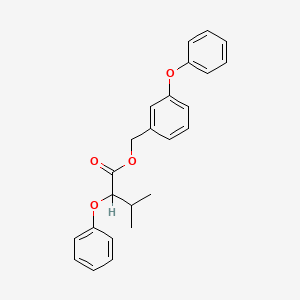
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
